N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE
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Overview
Description
The compound “N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine ring, a phenyl ring, and a sulfonamide group . It’s part of a class of compounds that have shown various biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions . For instance, a series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, HRMS, and IR . In particular, the molecular structure of one compound was further corroborated through a single-crystal X-ray diffraction measurement .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be quite complex and are often influenced by the specific substituents present in the molecule . For example, the structural modification caused by changing the substituents in the sulfonamide moiety has a wide impact on the anti-viral activity of the prepared compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various techniques. For instance, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of some compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Scientific Research Applications
Antitumor Activity
A study demonstrated the inhibitory effects of compounds synthesized from triazolo[4,3-a]pyrimidine on a wide range of cancer cell lines, showing significant antitumor activity at very low concentrations. These findings highlight the compound's potential in cancer treatment research (Hafez & El-Gazzar, 2009).
Antimicrobial Evaluation
Research on 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines has shown variable and modest activities against clinically isolated strains of bacteria and fungi. Some compounds demonstrated good antimicrobial activity, suggesting a potential use for these compounds in developing new antimicrobial agents (Kumara, Mohana, & Mallesha, 2013).
Synthesis and Chemical Structure
A study on the synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine provided insights into the molecular arrangements contributing to the compound's stability and interactions. The findings contribute to understanding the compound's potential applications in various fields (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Antiasthma Agents
Compounds synthesized from 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were found active as mediator release inhibitors, potentially serving as antiasthma agents. This research opens new avenues for developing treatments for asthma and related conditions (Medwid et al., 1990).
Unique Mechanism of Tubulin Inhibition
A series of triazolopyrimidines were synthesized and evaluated as anticancer agents, showing a unique mechanism of tubulin inhibition. These compounds promoted tubulin polymerization in vitro without binding competitively with paclitaxel, offering a novel approach to cancer therapy (Zhang et al., 2007).
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . In some cases, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 .
Mode of Action
It is known that the phenyl moieties have a key interaction in the active site of the enzyme . The compound likely interacts with its targets, leading to changes in their function.
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, affecting a variety of biochemical pathways .
Result of Action
It is known that triazole compounds can exhibit a range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-16-7-13-20(14-8-16)33(31,32)29-23-27-24-26-21(17-9-11-19(25)12-10-17)15-22(30(24)28-23)18-5-3-2-4-6-18/h2-15,22H,1H3,(H2,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXZAPNPZUTPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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